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Parameter
Lerociclib +
Fulvestrant
(n=137)

Placebo +
Fulvestrant
(n=138)

Result

Progression-Free Survival
(PFS)

Investigator-assessed

median PFS (months)

11.07 5.49 HR 0.451 (95% CI: 0.311-

0.656); P=0.000016 [1]

BICR-assessed median PFS

(months)

11.93 5.75 HR 0.353 (95% CI: 0.228-

0.547); P=0.000002 [1]

Overall Survival (OS)

Interim OS (data cut-off Dec
2022)

9 events (6.6%) 13 events (9.4%) HR 0.630 (95% CI: 0.267–
1.484); immature data [2]

Ad hoc OS (data cut-off Mar
2024)

32 events 43 events HR 0.649 (95% CI: 0.410,
1.028); median OS not

reached in either arm [2]

Tumor Response
(Investigator-assessed)
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Parameter
Lerociclib +
Fulvestrant
(n=137)

Placebo +
Fulvestrant
(n=138)

Result

Objective Response Rate
(ORR)

23.4% 8.7% In patients with measurable
disease: 26.9% vs 9.9% [1]

Complete Response (CR) 3 (2.2%) 0 (0%) [1]

Disease Control Rate (DCR) 81.8% 71.0% [1]

Clinical Benefit Rate (CBR) 48.2% 24.6% [1]

Common Treatment-
Emergent Adverse Events
(TEAEs)

Neutropenia (Any Grade) 90.5% 4.3% [3]

Grade 3/4 Neutropenia 46.7% 0% (Grade 3: 41.6%; Grade 4:

5.1%) [3]

Leukopenia (Any Grade) 86.9% 6.5% [3]

Diarrhea (Any Grade) 19.7% 3.6% No Grade 3/4 diarrhea
reported [3]

Anemia (Any Grade) 34.3% 10.1% [4]

Discontinuation due to
AEs

0.7% 0% [3]

Experimental Protocol & Key Methodologies

For researchers aiming to replicate or build upon the clinical trial findings, here are the core methodologies

from the LEONARDA-1 study.
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1. Clinical Trial Design (Phase III)

Study Identifier: NCT05054751 [1]
Design: Randomized, double-blind, placebo-controlled trial [1]

Patient Population: 275 adult patients with HR+/HER2− locally advanced or metastatic breast
cancer whose disease had relapsed or progressed on prior endocrine therapy. Patients were allowed

one prior line of chemotherapy for metastatic disease [1] [3]
Randomization: 1:1 ratio to either lerociclib plus fulvestrant or placebo plus fulvestrant [1]

2. Dosing and Administration

Lerociclib/Placebo: 150 mg administered orally, twice daily (BID), continuously from day 1 to day 28
of a 28-day cycle [1] [3]. The drug was taken with food [4]

Fulvestrant: 500 mg administered intramuscularly on day 1 of each cycle, with an additional loading
dose on day 15 of cycle 1 [1] [4]

Pre/perimenopausal patients: Also received goserelin [3]

3. Endpoint Assessment Methodologies

Primary Endpoint: Progression-Free Survival (PFS) assessed by investigators according to RECIST

v1.1 [3]
Key Secondary Endpoints:

PFS assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 [1] [3]
Objective Response Rate (ORR) and Disease Control Rate (DCR) based on confirmed

responses [1]
Overall Survival (OS) [1]

Safety and tolerability (monitoring of adverse events, laboratory parameters, etc.) [1]
Pharmacokinetic (PK) profiling [1]

Mechanism of Action and Pharmacokinetic Rationale

Lerociclib's twice-daily, continuous dosing regimen is supported by its unique pharmacokinetic (PK) and

pharmacodynamic (PD) profile, which differs from earlier CDK4/6 inhibitors.

The following diagram illustrates the drug's journey from administration to its core antitumor effect,

highlighting the properties that enable continuous dosing.
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Oral Administration
(150 mg, Twice Daily)

Pharmacokinetic Profile

High Tissue Permeability &
Rapid Plasma Clearance

High Intratumoral Enrichment
(~18x Plasma Exposure)

Pharmacodynamic Effect

Sustained RB Phosphorylation
Inhibition & G1 Cell Cycle Arrest

Antitumor Effect:
Inhibited Tumor Cell Proliferation

Click to download full resolution via product page

Key PK/PD Characteristics Supporting the Dosing Regimen:

High Selectivity: Lerociclib is a highly selective oral CDK4/6 inhibitor with low half-maximal

inhibitory concentration (IC50) for CDK4/cyclin D1 and CDK6/cyclin D3, leading to potent target
inhibition [1] [5]

Favorable Tissue Distribution: It has a large apparent volume of distribution and demonstrates high
tumor tissue penetration. Tumor exposure is approximately 18 times higher than plasma exposure,

and intratumoral concentrations remain high even when plasma levels drop [5]. This ensures
continuous target suppression at the disease site

Rapid Clearance: The drug exhibits rapid plasma clearance with repeated daily dosing, which helps
reduce sustained bone marrow exposure and mitigates the risk of cumulative hematologic toxicity,

thereby supporting a continuous dosing schedule without the need for treatment breaks [5]
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Safety and Tolerability Profile

The management of adverse events is crucial for maintaining the continuous dosing schedule.

Hematologic Toxicity: The most common TEAEs were neutropenia and leukopenia. Grade 3/4
neutropenia occurred in 46.7% of patients, but the incidence of Grade 4 neutropenia was low
(5.1%), and no febrile neutropenia was reported. These events were manageable and rarely led to

treatment discontinuation (0.7%) [1] [2] [3]
Gastrointestinal Toxicity: In contrast to some other CDK4/6 inhibitors, lerociclib showed a low

incidence of GI adverse events. Diarrhea occurred in 19.7% of patients (all Grade 1/2), with no
reported Grade 3/4 events [1] [3]

Other Toxicities: The incidence of venous thromboembolism (VTE), QTc prolongation, and
hepatotoxicity was low and comparable to the placebo arm, contributing to its differentiated safety

profile [1] [2]

Conclusion and Research Implications

The data from the LEONARDA-1 trial establishes the 150 mg twice-daily continuous dosing of lerociclib

combined with fulvestrant as an effective and well-tolerated regimen for HR+/HER2− advanced breast

cancer patients who have progressed on prior endocrine therapy [1]. Its approval in China for this setting and

for first-line use with an aromatase inhibitor provides a new therapeutic option [5] [6].

For drug development professionals, lerociclib exemplifies how optimized PK/PD properties—specifically

high intratumoral enrichment and rapid plasma clearance—can enable a continuous dosing schedule that

maintains efficacy while improving tolerability. This profile is particularly relevant for designing future trials

in other cancer types or combination therapy strategies.

Need Custom Synthesis?
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b005789#lerociclib-dosing-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com
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